molecular formula C11H13NO2S B2931033 2-(Cyclopropylsulfonyl)isoindoline CAS No. 2034461-71-5

2-(Cyclopropylsulfonyl)isoindoline

Cat. No.: B2931033
CAS No.: 2034461-71-5
M. Wt: 223.29
InChI Key: YVTUADTXBBLZJV-UHFFFAOYSA-N
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Description

2-(Cyclopropylsulfonyl)isoindoline is a chemical compound that belongs to the isoindoline family Isoindolines are a class of heterocyclic compounds characterized by a fused benzopyrrole ring system The compound this compound is notable for its unique structural features, which include a cyclopropylsulfonyl group attached to the isoindoline core

Mechanism of Action

Target of Action

Isoindoline derivatives have been known to interact with various biological targets, including dopamine receptors

Mode of Action

Isoindoline derivatives have been shown to interact with their targets, leading to various biological effects . The specific interactions and resulting changes caused by 2-(Cyclopropylsulfonyl)isoindoline remain to be elucidated.

Biochemical Pathways

Isoindoline compounds are known to be involved in various biological pathways

Pharmacokinetics

Some isoindoline derivatives have been tested for their affinities and some pharmacokinetic parameters . More research is needed to outline the ADME properties of this compound and their impact on its bioavailability.

Result of Action

Isoindoline derivatives have been shown to have various biological activities

Action Environment

The synthesis of isoindoline derivatives has been explored under various conditions . More research is needed to understand how environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylsulfonyl)isoindoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of cyclopropylsulfonyl chloride and isoindoline derivatives. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylsulfonyl)isoindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and probes for biological studies.

    Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Isoindoline: The parent compound without the cyclopropylsulfonyl group.

    2-(Methylsulfonyl)isoindoline: A similar compound with a methylsulfonyl group instead of a cyclopropylsulfonyl group.

    2-(Phenylsulfonyl)isoindoline: A compound with a phenylsulfonyl group.

Uniqueness

2-(Cyclopropylsulfonyl)isoindoline is unique due to the presence of the cyclopropylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold for the development of new materials and therapeutics.

Properties

IUPAC Name

2-cyclopropylsulfonyl-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c13-15(14,11-5-6-11)12-7-9-3-1-2-4-10(9)8-12/h1-4,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTUADTXBBLZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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